molecular formula C20H20FNO4 B13175226 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid

Cat. No.: B13175226
M. Wt: 357.4 g/mol
InChI Key: HCXSANLZIDVDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is a synthetic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorine atom adds unique properties to the molecule, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Reaction with nucleophiles results in substituted derivatives of the original compound.

Scientific Research Applications

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. The fluorine atom can participate in various chemical reactions, adding versatility to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or stability.

Properties

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid

InChI

InChI=1S/C20H20FNO4/c21-11-13(9-10-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24)

InChI Key

HCXSANLZIDVDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CF

Origin of Product

United States

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